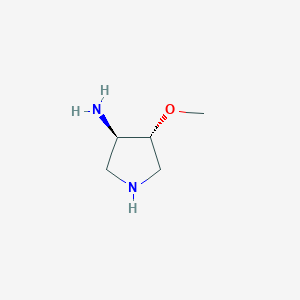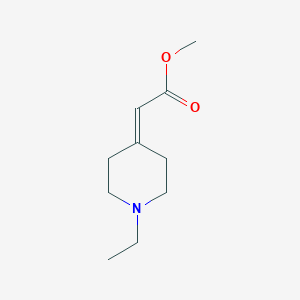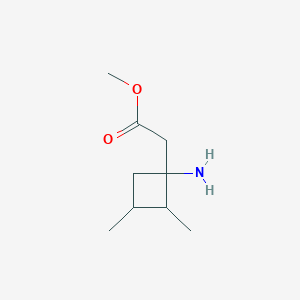![molecular formula C16H17N B13061570 1,2,3,5,6,7-Hexahydrobenzo[f]pyrido[3,2,1-ij]quinoline](/img/structure/B13061570.png)
1,2,3,5,6,7-Hexahydrobenzo[f]pyrido[3,2,1-ij]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,5,6,7-Hexahydrobenzo[f]pyrido[3,2,1-ij]quinoline is a nitrogen-containing heterocyclic compound. It is known for its structural complexity and potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. This compound is characterized by its fused ring system, which includes both benzene and pyridine rings, making it a versatile scaffold for chemical modifications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 1,2,3,5,6,7-Hexahydrobenzo[f]pyrido[3,2,1-ij]quinoline involves the reaction of tetrahydroquinoline with 1-bromo-3-chloropropane. The reaction is typically carried out in an oil bath at temperatures ranging from 150-160°C for about 20 hours. After the reaction, the mixture is cooled, and concentrated hydrochloric acid and water are added. The product is then extracted using ether and purified by distillation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,5,6,7-Hexahydrobenzo[f]pyrido[3,2,1-ij]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine and chlorine, as well as nucleophiles such as amines and thiols, are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can be further utilized in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
1,2,3,5,6,7-Hexahydrobenzo[f]pyrido[3,2,1-ij]quinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the production of dyes, pigments, and other materials with specific electronic properties
Mecanismo De Acción
The mechanism of action of 1,2,3,5,6,7-Hexahydrobenzo[f]pyrido[3,2,1-ij]quinoline involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and the functional groups present on the molecule. The pathways involved often include signal transduction and metabolic processes, making it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline-9-carbaldehyde
- 8-Hydroxy-1,1,7,7-tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-carbaldehyde
Uniqueness
1,2,3,5,6,7-Hexahydrobenzo[f]pyrido[3,2,1-ij]quinoline is unique due to its fused ring system, which provides a rigid and versatile scaffold for chemical modifications. This structural feature allows for the development of a wide range of derivatives with diverse biological and chemical properties .
Propiedades
Fórmula molecular |
C16H17N |
|---|---|
Peso molecular |
223.31 g/mol |
Nombre IUPAC |
13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8-pentaene |
InChI |
InChI=1S/C16H17N/c1-2-7-14-12(5-1)11-13-6-3-9-17-10-4-8-15(14)16(13)17/h1-2,5,7,11H,3-4,6,8-10H2 |
Clave InChI |
KIKIUQPRXKZWHH-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC3=CC=CC=C3C4=C2N(C1)CCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



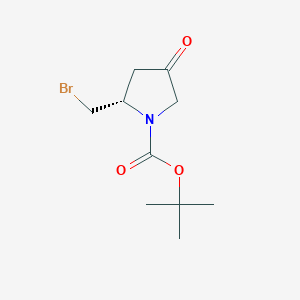
![6-Bromo-3,3-difluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B13061500.png)
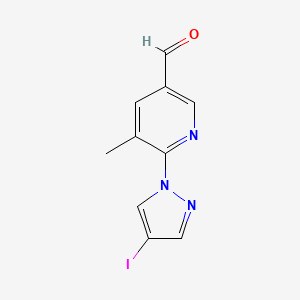
![(2AR,6aR)-decahydronaphtho[2,3-b]oxirene](/img/structure/B13061507.png)
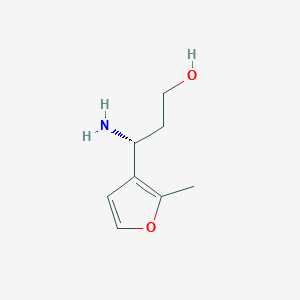
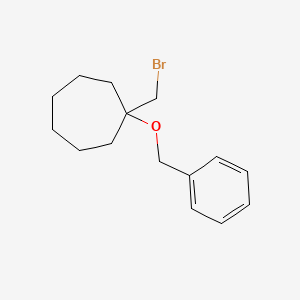
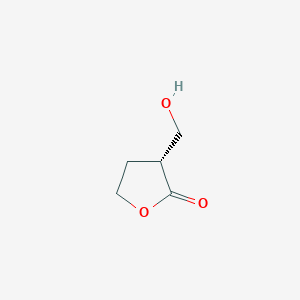
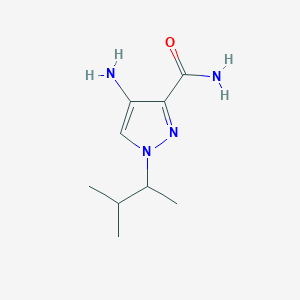
![{2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13061549.png)

